molecular formula C18H25ClO3 B016363 Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate CAS No. 85003-07-2

Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate

Cat. No.: B016363
CAS No.: 85003-07-2
M. Wt: 324.8 g/mol
InChI Key: DVYYNRIKYRXTOM-UHFFFAOYSA-N
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Description

Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate is a synthetic organic compound with the molecular formula C18H25ClO3 and a molecular weight of 324.8 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate typically involves the esterification of 2-chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] propionic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of 2-azido-3-[4-(1-methylcyclohexylmethoxy)phenyl] propionate.

    Oxidation: Formation of 2-chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] propionic acid.

    Reduction: Formation of 2-chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] propanol.

Scientific Research Applications

Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including hypolipidemic and hypoglycemic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activities, leading to changes in metabolic pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-Chloro-3-[4-(cyclohexylmethoxy)phenyl] Propionate
  • Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Acetate

Uniqueness

Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate is unique due to its specific structural features, such as the presence of a methylcyclohexylmethoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research applications.

Properties

IUPAC Name

methyl 2-chloro-3-[4-[(1-methylcyclohexyl)methoxy]phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClO3/c1-18(10-4-3-5-11-18)13-22-15-8-6-14(7-9-15)12-16(19)17(20)21-2/h6-9,16H,3-5,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYYNRIKYRXTOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)COC2=CC=C(C=C2)CC(C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401008
Record name Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85003-07-2
Record name Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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